3-bromo-4-methyl-N-(1-naphthyl)benzamide
CAS No.:
Cat. No.: VC1022687
Molecular Formula: C18H14BrNO
Molecular Weight: 340.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C18H14BrNO |
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Molecular Weight | 340.2 g/mol |
IUPAC Name | 3-bromo-4-methyl-N-naphthalen-1-ylbenzamide |
Standard InChI | InChI=1S/C18H14BrNO/c1-12-9-10-14(11-16(12)19)18(21)20-17-8-4-6-13-5-2-3-7-15(13)17/h2-11H,1H3,(H,20,21) |
Standard InChI Key | IBAXMNXPCPWFMB-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1)C(=O)NC2=CC=CC3=CC=CC=C32)Br |
Canonical SMILES | CC1=C(C=C(C=C1)C(=O)NC2=CC=CC3=CC=CC=C32)Br |
Introduction
Chemical Identity and Basic Properties
3-Bromo-4-methyl-N-(1-naphthyl)benzamide is characterized by its unique structural arrangement featuring the following key components:
Structural Composition
The compound consists of three main structural components: a benzamide core with a bromine substituent at the meta-position (C-3) and a methyl group at the para-position (C-4), connected via an amide bond to a 1-naphthyl group. This structural arrangement gives the molecule distinct chemical characteristics and potential reactivity patterns that may be exploited in various applications.
Physicochemical Properties
Based on available chemical data and structural analysis, the following physicochemical properties can be attributed to 3-bromo-4-methyl-N-(1-naphthyl)benzamide:
The presence of the bromine atom at the meta-position of the benzamide core likely contributes to the compound's potential reactivity in various chemical transformations, particularly in coupling reactions commonly employed in organic synthesis.
Structural Characteristics and Bonding
Molecular Structure Analysis
The molecular structure of 3-bromo-4-methyl-N-(1-naphthyl)benzamide features several important structural elements that influence its chemical behavior:
Benzamide Core
The central benzamide core serves as the foundation of the molecule, providing rigidity and a platform for the attachment of functional groups. The carbonyl group of the amide functionality is a key feature, capable of participating in hydrogen bonding interactions and potentially affecting the compound's solubility and binding characteristics in biological systems.
Bromine Substituent
The presence of a bromine atom at the meta-position (C-3) of the benzamide core is a distinctive feature of this compound. Bromine, being an electron-withdrawing group, affects the electronic distribution within the aromatic ring, potentially influencing the compound's reactivity and stability. In compounds with similar structures, such bromine substituents have been shown to be important for biological activity, particularly in antimicrobial compounds.
Naphthyl Group
The attachment of a 1-naphthyl group to the amide nitrogen creates a complex aromatic system that can participate in various non-covalent interactions, including π-π stacking and hydrophobic interactions. These characteristics might be significant for the compound's potential biological activities, as observed in structurally related compounds.
Resonance and Electronic Effects
Synthetic Approaches
Coupling Reactions
Another potential synthetic route could involve various coupling reactions commonly employed in organic synthesis. For instance, a palladium-catalyzed coupling reaction between 3-bromo-4-methylbenzoic acid and 1-naphthylamine could potentially yield the desired product.
Specific Synthetic Procedures
Based on the synthesis of related benzamide derivatives described in the literature, a potential synthetic procedure for 3-bromo-4-methyl-N-(1-naphthyl)benzamide could involve the following steps:
This synthetic approach is analogous to the methodology described for the synthesis of various benzamide derivatives. For instance, compounds with similar structural features have been synthesized using triethylamine in tetrahydrofuran (THF) at 0°C, followed by warming to room temperature .
Comparative Analysis with Related Compounds
Structural Analogues
Several structurally related compounds provide insights into the potential properties and applications of 3-bromo-4-methyl-N-(1-naphthyl)benzamide:
3-Bromo-4-methoxy-N-(naphthalen-1-ylmethylideneamino)benzamide
Property | 3-Bromo-4-methyl-N-(1-naphthyl)benzamide | 3-Bromo-4-methoxy-N-(naphthalen-1-ylmethylideneamino)benzamide |
---|---|---|
Molecular Formula | C18H14BrNO | C19H15BrN2O2 |
Molecular Weight | 340.21 g/mol | 383.24 g/mol |
LogP (estimated) | ~4.5-5.0 | 4.95 |
Density | Not reported | 1.37 g/cm³ |
N-Methyl-N-(1-naphthyl)benzamides
The electrochemical reactions of 2-halogeno-N-methyl-N-(1-naphthyl)benzamides have been studied, providing insights into the potential reactivity of halogenated benzamides containing naphthyl groups. These compounds undergo intramolecular radical substitution reactions upon reductive cleavage of the carbon-halogen bond .
Amido Bromophenols
A series of meta-amido bromophenol derivatives have been investigated for their antitubercular activities. While these compounds differ in their specific structural arrangements from our target compound, they share the presence of bromine substituents and amide functionalities, suggesting potential similar applications in antimicrobial research .
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H-NMR spectroscopy would be expected to show distinctive signals for:
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Aromatic protons from both the benzamide core and the naphthyl group
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Methyl protons at the para-position, likely appearing as a singlet
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Amide proton (N-H), typically appearing as a broad singlet
13C-NMR would provide information about the carbon framework, including distinctive signals for:
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Carbonyl carbon of the amide group
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Aromatic carbons from both ring systems
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Methyl carbon
Mass Spectrometry
Mass spectrometry would be expected to show a molecular ion peak corresponding to the molecular weight (340.21 g/mol), with characteristic isotope patterns due to the presence of bromine, which has two naturally occurring isotopes (79Br and 81Br) with nearly equal abundance.
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